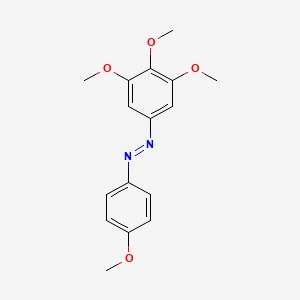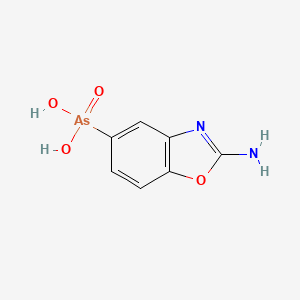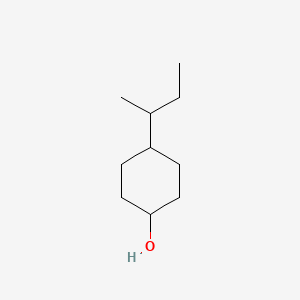
Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.377 g/mol . It is characterized by its unique structure, which includes multiple double and triple bonds, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds through reactions such as alkylation, acetylation, and coupling reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to participate in various chemical reactions within biological systems, potentially leading to the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Heptadeca-2,8,10,16-tetraen-4,6-diynyl alcohol: Similar in structure but with a hydroxyl group instead of an acetate group.
Heptadeca-2,8,10,16-tetraen-4,6-diynyl methyl ether: Similar but with a methyl ether group.
Uniqueness
Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate is unique due to its specific combination of double and triple bonds along with the acetate functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
5059-56-3 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(2)20/h3,8-11,16-17H,1,4-7,18H2,2H3 |
InChI Key |
SSVVJPYTBYRAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CC#CC#CC=CC=CCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


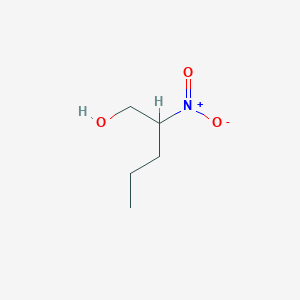
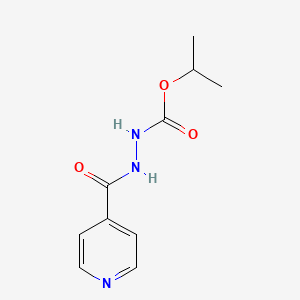
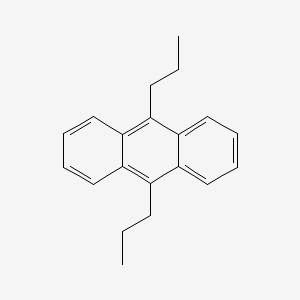

![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)

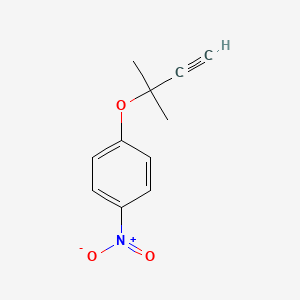
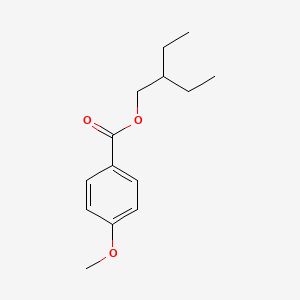
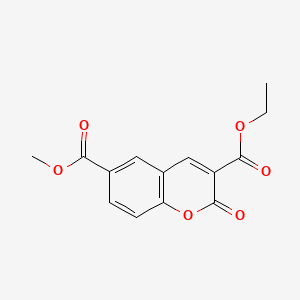

![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
